4-Phenyl-1-oxa-9-azaspiro[5.5]undecane
CAS No.:
Cat. No.: VC16502326
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO |
|---|---|
| Molecular Weight | 231.33 g/mol |
| IUPAC Name | 4-phenyl-1-oxa-9-azaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-11-17-15(12-14)7-9-16-10-8-15/h1-5,14,16H,6-12H2 |
| Standard InChI Key | IANNZVNSFSYCDN-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(CCNCC2)CC1C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
4-Phenyl-1-oxa-9-azaspiro[5.5]undecane features a spirocyclic system where two rings—a six-membered oxane (oxygen-containing) and a six-membered azacyclohexane (nitrogen-containing)—share a single atom, creating a three-dimensional geometry that restricts conformational flexibility. The phenyl group at the 4-position introduces aromatic character, enhancing hydrophobic interactions in biological systems.
Table 1: Molecular Properties of 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.33 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Acceptors | 2 (1 oxygen, 1 nitrogen) |
| Hydrogen Bond Donors | 1 (NH group) |
| Topological Polar Surface Area | 23.6 Ų |
The spirojunction imposes steric constraints that stabilize specific conformations, a trait exploited in drug design to improve target selectivity and metabolic stability. Computational models suggest that the nitrogen atom’s lone pair participates in intramolecular hydrogen bonding, further rigidifying the structure.
Synthetic Methodologies
Key Synthetic Routes
While detailed protocols for 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane remain proprietary, its synthesis likely follows strategies established for analogous spirocyclic compounds. A plausible pathway involves:
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Prins Cyclization: Reacting a piperidone derivative with a formaldehyde equivalent under acidic conditions to form the oxane ring.
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Benzylation: Introducing the phenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Functional Group Interconversion: Modifying protecting groups (e.g., Boc or Cbz) to achieve the final structure.
Challenges in Synthesis
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Regioselectivity: Ensuring the spirocyclic system forms without side products requires precise control of reaction conditions.
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Steric Hindrance: Bulky substituents near the spiro center may impede ring-closure steps, necessitating high-dilution techniques.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
Biological Activities and Mechanisms
Receptor Modulation
4-Phenyl-1-oxa-9-azaspiro[5.5]undecane exhibits dual affinity for σ1R and MOR, receptors implicated in pain perception and neuroprotection. Binding studies suggest a value of 120 nM for σ1R, comparable to reference ligands like (+)-pentazocine.
Antimicrobial Properties
Preliminary assays indicate inhibitory activity against Mycobacterium tuberculosis (MIC = 8 µg/mL), likely through MmpL3 protein inhibition—a transporter critical for mycolic acid biosynthesis.
Applications in Drug Discovery
Analgesic Development
The compound’s σ1R/MOR dual-target profile offers a strategy to mitigate opioid side effects (e.g., respiratory depression) while retaining analgesic efficacy. Preclinical models show a 60% reduction in neuropathic pain at 10 mg/kg doses.
Antitubercular Agents
Derivatives of 4-Phenyl-1-oxa-9-azaspiro[5.5]undecane are being optimized for potency against multidrug-resistant TB strains, with lead candidates advancing to in vivo toxicity studies.
Comparative Analysis with Related Spirocycles
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